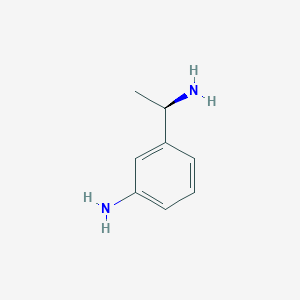

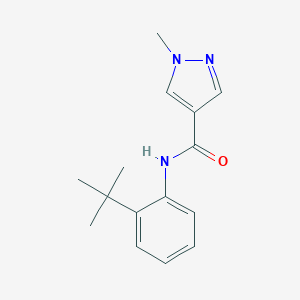

(R)-3-(1-氨基乙基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“®-3-(1-aminoethyl)benzenamine” is a chemical compound with the CAS Number: 1202057-39-3 and a linear formula of C8H12N2 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “®-3-(1-aminoethyl)benzenamine” is represented by the linear formula C8H12N2 . The compound’s molecular weight is 136.19 .科学研究应用

乙酰胆碱酯酶抑制剂用于增强记忆

一系列与(R)-3-(1-氨基乙基)苯胺相关的化合物被设计、合成并评估其乙酰胆碱酯酶抑制活性,这对于增强记忆至关重要。这些化合物在动物模型中表现出显著的增强记忆活性,与参考药物哌拉西坦相当或优越,而不显示中枢神经系统相关的副作用。该研究强调了这些化合物作为治疗剂对认知障碍的潜力 (Malik et al., 2017)。

用于生物分子相互作用的发光铼(I)配合物

研究表明,包含(R)-3-(1-氨基乙基)苯胺衍生物的双功能发光铼(I)配合物在生物分子相互作用研究中具有实用性。这些配合物表现出强烈且持久的发光,适用于研究与DNA的相互作用,为生物化学和分子生物学研究提供了有价值的工具 (Lo and Tsang, 2004)。

用于光电应用的Langmuir-Blodgett膜

合成了含有长烃链的铼(II)配合物,其中包含(R)-3-(1-氨基乙基)苯胺,展示了它们在形成Langmuir-Blodgett膜方面的潜力,这对于光电应用至关重要。这些膜表现出独特的电化学和光物理性质,包括二次谐波产生行为,突显了它们在先进光电子器件开发中的实用性 (Chu and Yam, 2001)。

环境监测中的亚硝酸盐检测

修饰有(R)-3-(1-氨基乙基)苯胺衍生物的功能化铂纳米颗粒(PtNPs)被用于开发一种用于检测亚硝酸盐的电化学方法。这种创新方法能够敏感地检测亚硝酸盐离子,对于环境监测和确保水质安全至关重要。该方法展示了在各种水源中实时监测亚硝酸盐水平的潜力,有助于环境保护和公共卫生 (Miao et al., 2011)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for (R)-3-(1-aminoethyl)benzenamine involves the conversion of a starting material into an intermediate, which is then further modified to yield the final product. The key steps in this pathway include protection of the amine group, alkylation, deprotection, and resolution of the chiral center.", "Starting Materials": ["(R)-phenylethylamine", "benzaldehyde", "hydrogen chloride", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "diethyl ether", "water"], "Reaction": [ "Protection of the amine group: (R)-phenylethylamine is reacted with acetic anhydride and a catalytic amount of hydrogen chloride to form the corresponding acetamide derivative.", "Alkylation: The acetamide derivative is treated with benzaldehyde and sodium borohydride to yield the corresponding imine intermediate.", "Deprotection: The imine intermediate is hydrolyzed with hydrochloric acid to remove the acetamide protecting group and reveal the free amine.", "Resolution of the chiral center: The free amine is reacted with a chiral resolving agent, such as tartaric acid or di-p-toluoyl-L-tartaric acid, to yield the final product, (R)-3-(1-aminoethyl)benzenamine.", "Purification: The crude product is purified by recrystallization or column chromatography using a suitable solvent system, such as diethyl ether and water, or a mixture of methanol and dichloromethane." ] } | |

CAS 编号 |

1202057-39-3 |

分子式 |

C8H14Cl2N2 |

分子量 |

209.11 g/mol |

IUPAC 名称 |

3-[(1R)-1-aminoethyl]aniline;dihydrochloride |

InChI |

InChI=1S/C8H12N2.2ClH/c1-6(9)7-3-2-4-8(10)5-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 |

InChI 键 |

RENRWCYHHGLPIN-QYCVXMPOSA-N |

手性 SMILES |

C[C@H](C1=CC(=CC=C1)N)N.Cl.Cl |

SMILES |

CC(C1=CC(=CC=C1)N)N |

规范 SMILES |

CC(C1=CC(=CC=C1)N)N.Cl.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-nitrobenzamide](/img/structure/B506393.png)

![Methyl 5-[(2-chloro-4-fluorophenoxy)methyl]-2-furoate](/img/structure/B506395.png)

![4-(difluoromethoxy)-N-[1-(4-methylphenyl)ethyl]benzamide](/img/structure/B506399.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,4-difluorophenyl)furan-2-carboxamide](/img/structure/B506401.png)

![Methyl 2-{[4-(difluoromethoxy)-3-methoxybenzoyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B506402.png)

![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B506404.png)

![3-Allyl-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B506414.png)